2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:
Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.
Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: As a building block for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A nitro derivative with different biological properties.
2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A hydroxy derivative with potential antioxidant activity.
Uniqueness
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific amino group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNEIGIJKUGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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